molecular formula C19H22O5 B14240236 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol CAS No. 438533-96-1

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol

Cat. No.: B14240236
CAS No.: 438533-96-1
M. Wt: 330.4 g/mol
InChI Key: CYLFBQKFCNZRCS-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of methoxy groups and a phenylpropene structure, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. It also affects signaling pathways like the extracellular signal-regulated kinase (ERK) pathway, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol is unique due to its specific combination of methoxy groups and phenylpropene structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .

Properties

CAS No.

438533-96-1

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenol

InChI

InChI=1S/C19H22O5/c1-12(8-13-6-7-16(21-2)15(20)9-13)14-10-17(22-3)19(24-5)18(11-14)23-4/h6-11,20H,1-5H3

InChI Key

CYLFBQKFCNZRCS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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